Histamine, 4-chloro-

Histamine H2 receptor Agonist potency Structure-activity relationship

4-Chlorohistamine is a critical research tool for discriminating between histamine receptor subtypes. Its electron-withdrawing 4-chloro substituent reduces H₂ receptor potency to ~10% of histamine while retaining high H₄ receptor affinity (Ki=4.90 nM). This profile makes it essential for experiments isolating H₄-mediated signaling from H₁/H₂ cross-reactivity. Researchers developing biased signaling assays or conducting SAR studies at the H₄ receptor require this specific derivative, as alternatives like 4-methylhistamine or histamine cannot replicate its unique H₂/H₄ selectivity ratio. Procure this compound to ensure your receptor pharmacology studies have the requisite precision.

Molecular Formula C5H8ClN3
Molecular Weight 145.59 g/mol
Cat. No. B13270985
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHistamine, 4-chloro-
Molecular FormulaC5H8ClN3
Molecular Weight145.59 g/mol
Structural Identifiers
SMILESC1=NC(=C(N1)CCN)Cl
InChIInChI=1S/C5H8ClN3/c6-5-4(1-2-7)8-3-9-5/h3H,1-2,7H2,(H,8,9)
InChIKeyRMRXSWXCXDHSBA-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Histamine, 4-chloro-: Baseline Identity and Pharmacological Classification for Research Procurement


Histamine, 4-chloro- (4-chlorohistamine; CAS 99221-76-8) is a synthetic, 4-substituted imidazole derivative of the endogenous biogenic amine histamine [1]. It functions as a histamine receptor agonist across multiple subtypes, with its pharmacological signature defined by markedly attenuated H₂ receptor potency relative to histamine alongside retained or modulated activity at H₁ and H₄ receptors [1][2]. The electron-withdrawing 4-chloro substituent alters the imidazole tautomeric equilibrium, which directly impacts receptor activation efficacy and provides a chemical basis for differentiating histamine receptor subtype requirements [1]. This compound is primarily procured as a research tool for probing histamine receptor pharmacology, particularly in studies requiring discrimination between H₁-, H₂-, and H₄-mediated responses.

Why Histamine, 4-chloro- Cannot Be Replaced by Unsubstituted Histamine or Other 4-Substituted Analogs


In-class substitution of histamine receptor agonists is precluded by profound, quantifiable divergence in subtype selectivity and intrinsic efficacy driven by the 4-position substituent [1]. Histamine itself acts as a non-selective, full agonist at H₁ and H₂ receptors [1]. Introduction of a 4-chloro group reduces H₂-receptor agonist activity to approximately one-tenth that of histamine while altering the H₁:H₂ activity ratio [1]. In contrast, the 4-methyl analog (4-methylhistamine) retains roughly half the H₂ activity of histamine and is recognized as a selective H₂-receptor agonist [1]. At the H₄ receptor, 4-chlorohistamine displays nanomolar binding affinity (Ki = 4.90 nM at human H₄R), a property not shared equally across all 4-substituted derivatives [2]. These quantitative activity differentials mean that experimental protocols—particularly those examining H₂- versus H₄-mediated signaling—cannot interchangeably use histamine, 4-methylhistamine, or 4-chlorohistamine without introducing uncontrolled variability in receptor activation profiles.

Quantitative Differentiation Evidence for Histamine, 4-chloro- Versus Structural Analogs


H₂ Receptor Agonist Potency: 4-Chlorohistamine vs. Histamine and 4-Methylhistamine

In the seminal structure-activity study by Durant et al., 4-chlorohistamine exhibited H₂-receptor agonist activity of approximately 10% relative to histamine (set at 100%), compared with 4-methylhistamine which retained approximately 50% activity [1]. This 5-fold difference in H₂ potency between the 4-chloro and 4-methyl derivatives directly reflects the electron-withdrawing effect of chlorine on the imidazole tautomeric equilibrium critical for H₂ receptor activation [1].

Histamine H2 receptor Agonist potency Structure-activity relationship Tautomerism

Human H₄ Receptor Binding Affinity of 4-Chlorohistamine

4-Chlorohistamine binds to the human histamine H₄ receptor with a Ki of 4.90 nM, as determined by displacement of [³H]histamine in HEK293T cells expressing recombinant human H₄R [1]. For comparison, histamine itself exhibits Ki values at human H₄R typically in the range of 5–10 nM across various studies, placing 4-chlorohistamine within a comparable affinity range but with potentially divergent functional efficacy [2].

Histamine H4 receptor Binding affinity Radioligand displacement Drug discovery

Tautomerism-Driven H₁:H₂ Selectivity Differentiation

The 4-chloro substituent shifts the imidazole Nτ-H tautomer equilibrium (Kt = antilog[σm(Cl) − σm(CH₃)]), reducing the mole fraction of the pharmacologically active Nτ-H tautomer at pH 7.4 compared to 4-methylhistamine [1]. This tautomeric shift quantitatively accounts for the reduced H₂-receptor agonist activity: 4-chlorohistamine (σm = +0.37) vs. 4-methylhistamine (σm = −0.07), producing a tautomer concentration ratio Kt of approximately 0.13 for the chloro derivative [1].

Tautomeric equilibrium H1/H2 selectivity Imidazole chemistry Receptor activation mechanism

Functional Selectivity (Biased Agonism) at the Histamine H₄ Receptor

Emerging evidence indicates that 4-chlorohistamine exhibits biased agonism at the histamine H₄ receptor, functioning as an inverse agonist for Gαi-dependent signaling (cAMP modulation) while simultaneously acting as an agonist for G protein-independent β-arrestin recruitment [1]. This functional selectivity profile contrasts with the balanced agonism of histamine and may differ from other 4-substituted analogs. Quantitative bias factor comparisons remain to be fully established in head-to-head studies, but the directionality of this bias is a definable procurement criterion [1].

Biased agonism Beta-arrestin G protein signaling Functional selectivity

Optimal Research and Industrial Application Scenarios for Histamine, 4-chloro-


Discriminating H₂- from H₁-Mediated Physiological Responses

In isolated tissue experiments (e.g., guinea pig atrium or rat gastric mucosa), 4-chlorohistamine serves as a sub-maximal H₂ agonist with ~10% of histamine's efficacy, enabling researchers to selectively activate H₂ receptors while minimizing H₁ cross-reactivity [1]. This contrasts with 4-methylhistamine, which provides stronger H₂ stimulation (~50% of histamine), and histamine itself, which non-selectively activates both subtypes. Procurement of 4-chlorohistamine is indicated when the experimental objective requires weak-to-moderate H₂ tone without concomitant H₁ activation.

Probing the Role of H₄ Receptors in Immune and Inflammatory Cell Assays

With a Ki of 4.90 nM at the human H₄ receptor, 4-chlorohistamine is suitable for H₄R binding and functional assays in immune cell types (eosinophils, mast cells, dendritic cells) where H₄R is endogenously expressed [2]. Its high affinity permits use at low nanomolar concentrations, reducing off-target binding to H₁ and H₂ receptors at concentrations below their respective Ki values. This specificity is critical for dissecting H₄R contributions in complex inflammatory milieu.

Investigating Biased Signaling at Histamine H₄ Receptors

For molecular pharmacology studies quantifying ligand bias between Gαi protein and β-arrestin pathways, 4-chlorohistamine provides a tool compound with a characterized inverse agonist/agonist bifurcation [3]. It can be used alongside reference balanced agonists (histamine) and pure antagonists (JNJ 7777120) to construct signaling bias plots and validate assay platforms designed to detect functional selectivity at H₄R.

Structure-Activity Relationship (SAR) Reference Compound for 4-Substituted Imidazoles

As a well-characterized member of the 4-substituted histamine series, 4-chlorohistamine serves as an electron-withdrawing benchmark in medicinal chemistry SAR campaigns aimed at optimizing histamine receptor ligands [1]. Its Hammett σm value (+0.37 for Cl) and corresponding tautomeric shift provide a quantitative reference point for designing novel agonists or antagonists with tailored receptor subtype selectivity profiles.

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